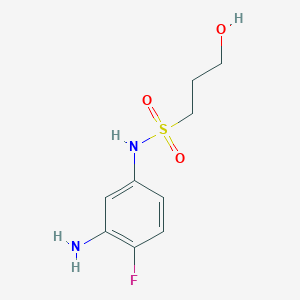
4-(3-Methoxypropoxy)benzylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzylamine derivatives has been extensively studied . For instance, microbial oxidation of 2-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthiobenzimidazole to a useful proton pump inhibitor, sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl] methylsulfinyl]-1H benzimidazole (Rabeprazole), has been examined in over 650 microorganisms .Aplicaciones Científicas De Investigación
Antiarrhythmic Properties
- 4-Substituted benzylamines, including compounds similar to 4-(3-Methoxypropoxy)benzylamine, have shown potential as antiarrhythmic agents. They have been studied for their effects on experimental cardiac arrhythmias, with some derivatives demonstrating significant activity (Remy, Van Saun, & Engelhardt, 1975).
Histamine H3 Receptor Antagonism
- Certain 4-(aminoalkoxy)benzylamines, closely related to 4-(3-Methoxypropoxy)benzylamine, have been prepared and screened for their activity at the human histamine H3 receptor. They exhibited subnanomolar binding affinities and were found to be antagonists in cell-based models (Apodaca et al., 2003).
Material Science Applications
- 4-(3-Methoxypropoxy)benzylamine and similar compounds have been used in the synthesis of monomers, polymers, copolymers, resins, and coated silicas. These materials are designed as artificial substrates of benzylamine oxidase, a type of enzyme (Bertini et al., 1999).
- In another application, benzylamine has been utilized for the surface passivation of perovskite films in solar cells, improving their moisture-resistance and electronic properties (Wang et al., 2016).
Chemical Synthesis
- Benzylamines, including those structurally related to 4-(3-Methoxypropoxy)benzylamine, have been used in the synthesis of various chemical compounds, demonstrating the versatility of these amines in organic synthesis (Short, Dunnigan, & Ours, 1973).
Analytical Chemistry
- 4-Hydroxy-3-methoxy benzylamine, a similar compound, has been used in the spectrophotometric determination of monoamine oxidase activity, illustrating its utility in biochemical assays (Christ, Rakow, Fernandes, & Magour, 1973).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3-methoxypropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONXVVIPTWDLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)


![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)



![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
